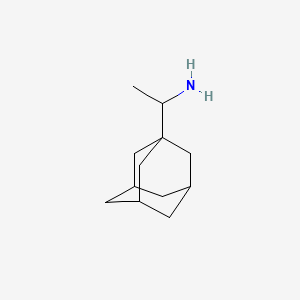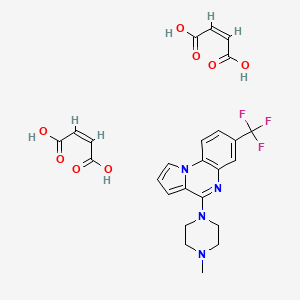
CGS 12066B dimaleate
Vue d'ensemble
Description
Pyrrolo(1,2-a)quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . Specifically, the compound “4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-” is a derivative that has been synthesized and evaluated for its ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters of Candida albicans .
Synthesis Analysis
The synthesis of these derivatives involves a Buchwald-Hartwig cross-coupling reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of complex organic molecules .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a pyrrolo[1,2-a]quinoxaline core and various substituents. The presence of the 4-methyl-1-piperazinyl and 7-(trifluoromethyl) groups on the quinoxaline ring could potentially influence the biological activity of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Buchwald-Hartwig cross-coupling reaction . This reaction is used to form the carbon-nitrogen bond in the piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives .Applications De Recherche Scientifique
Agoniste du Récepteur de la Sérotonine
CGS 12066B dimaleate est un agoniste complet du 5-HT 1B . Il est 10 fois plus sélectif que le 5-HT 1A et 1 000 fois plus sélectif que les récepteurs 5-HT 2C . Cela en fait un outil précieux dans l'étude des récepteurs de la sérotonine, en particulier dans le contexte des troubles neurologiques et psychiatriques où ces récepteurs jouent un rôle crucial.
Recherche sur le Système Nerveux Central
Le composé est actif au niveau central après administration systémique . Cela signifie qu'il peut traverser la barrière hémato-encéphalique et interagir avec le système nerveux central. Cette propriété le rend utile dans la recherche sur diverses affections neurologiques, notamment la dépression, l'anxiété et la schizophrénie.
Caractérisation Biochimique et Pharmacologique
This compound a été utilisé dans la caractérisation biochimique et pharmacologique du récepteur 5-HT 1B . Comprendre les propriétés biochimiques de ce récepteur peut fournir des informations sur son rôle dans divers processus physiologiques et applications thérapeutiques potentielles.
Études Comportementales
Dans des études comportementales, l'effet des ligands du récepteur 5-HT 1B sur l'auto-administration de substances a été étudié en utilisant this compound . Cela peut fournir des informations précieuses sur le rôle du récepteur 5-HT 1B dans la dépendance et l'abus de substances.
Caractérisation Fonctionnelle des Récepteurs de la Sérotonine
This compound a été utilisé dans la caractérisation fonctionnelle de la signalisation des récepteurs de la sérotonine 5-HT 1A et 5-HT 1B par les canaux K+ rectifiant vers l'intérieur activés par les protéines G . Cette recherche peut aider à comprendre les voies de signalisation complexes impliquées dans la fonction des récepteurs de la sérotonine.
Mécanisme D'action
Target of Action
CGS 12066B dimaleate, also known as Pyrrolo(1,2-a)quinoxaline, is a full agonist of the 5-HT1B receptor . This receptor is a subtype of the 5-HT1 (serotonin) receptors, which play a crucial role in various biological and neurological processes.
Mode of Action
As a full agonist, this compound binds to the 5-HT1B receptors, mimicking the action of the natural ligand, serotonin . This binding activates the receptor, triggering a series of intracellular events. It is 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors .
Pharmacokinetics
It is mentioned that the compound is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Analyse Biochimique
Biochemical Properties
CGS 12066B dimaleate is a full agonist of the 5-HT 1B receptor . It is 10-fold selective over the 5-HT 1A receptor and 1000-fold selective over the 5-HT 2C receptor . This selectivity allows this compound to interact specifically with 5-HT 1B receptors, influencing biochemical reactions involving these receptors .
Cellular Effects
This compound, through its action on 5-HT 1B receptors, can influence various cellular processes. It is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to 5-HT 1B receptors . As a full agonist, it can activate these receptors, leading to downstream effects such as changes in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in serotonin-related metabolic pathways due to its action on 5-HT 1B receptors
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109028-10-6 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)
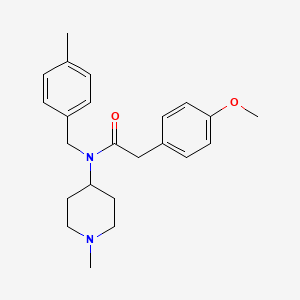
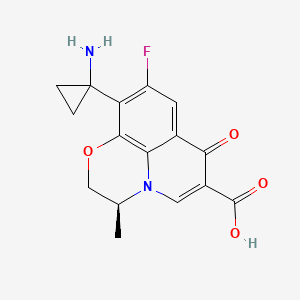
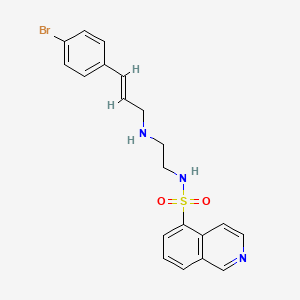



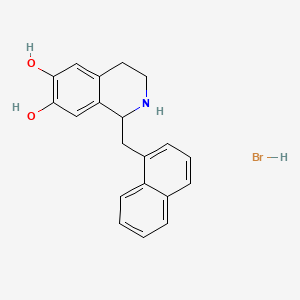

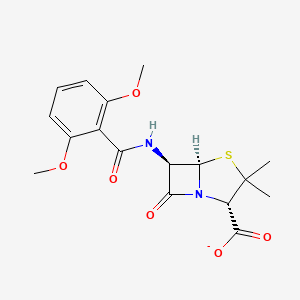
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)


